molecular formula C14H10Br2N2O2 B2478734 (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide CAS No. 324764-44-5

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide

Cat. No. B2478734
CAS RN: 324764-44-5
M. Wt: 398.054
InChI Key: YBCVECBGJIPYML-CAOOACKPSA-N
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Description

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide, also known as BBH, is a chemical compound that has been studied extensively for its potential use in scientific research. BBH is a hydrazone derivative that has been synthesized and investigated for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Scientific Research Applications

Broad-Spectrum Antifungal Agent

One significant application of compounds structurally related to (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide is in antifungal therapy. A notable study highlighted the development of acylhydrazones, a class of compounds including 2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide (SB-AF-1002), as potent antifungal agents. This class of compounds targets the fungal sphingolipid pathway, offering a novel mechanism of action. Specifically, SB-AF-1002 demonstrated impressive in vivo activity in models of systemic fungal infections, outperforming standard-of-care drugs and showing potential as a broad-spectrum antifungal agent with low toxicity (Lazzarini et al., 2020).

Hypoglycemic and Hypolipidemic Activities

Compounds structurally similar to this compound have been studied for their potential hypoglycemic and hypolipidemic activities. A study on glibenclamide analogues, which are structurally related, demonstrated their potential in improving anti-hyperglycemic potency and lipid-lowering activities in diabetic rats (Ahmadi et al., 2014).

Anticonvulsant Activity

The anticonvulsant properties of benzamide derivatives, including those structurally related to this compound, have been explored. Compounds such as 4-amino-N-amylbenzamide were found to be potent against maximal electroshock seizures in animal models, indicating the potential of this chemical structure in anticonvulsant therapies (Clark et al., 1984).

Gastric Ulcer Prevention

A novel indole and gallic acid derivative, 3,4,5-Trihydroxy-N0-[(2-methyl-1H-indol-3yl)Methylidene]Benzohydrazide (TIBH), structurally related to this compound, demonstrated potential in preventing gastric ulcers. TIBH showed efficacy in increasing mucus secretion, reducing gastric acidity, and modulating protein expressions, indicating its potential as a gastric ulcer prevention agent (Tayeby et al., 2017).

Cardiovascular Protection

A compound, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, denoted as 1c and structurally related to this compound, exhibited protective effects against cardiac remodeling in myocardial infarction models. The compound showed inhibition of angiotensin-converting enzyme and ameliorated cardiac dysfunction markers, suggesting its potential in cardiovascular protection (Emna et al., 2020).

properties

IUPAC Name

4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCVECBGJIPYML-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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